N-(1-异戊基-2-氧代-1,2,3,4-四氢喹啉-6-基)-3,4-二甲苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

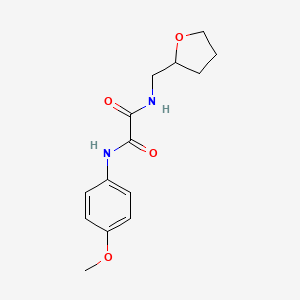

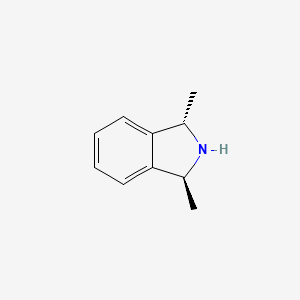

The compound N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a chemical entity that appears to be a derivative of tetrahydroquinoline with a sulfonamide group. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives is described in the first paper, where 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones are prepared through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid . This method could potentially be adapted for the synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is discussed in the second paper, where the crystal structures of various 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides in complex with carbonic anhydrase isozymes are determined . This suggests that the sulfonamide group in the compound of interest would likely play a key role in its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

The reactivity of the sulfonamide group is not directly addressed in the provided papers. However, sulfonamides are known to be versatile in chemical reactions, often serving as inhibitors for enzymes like carbonic anhydrases, as indicated by the binding potencies of the synthesized compounds in the second paper .

Physical and Chemical Properties Analysis

科学研究应用

结构见解和抑制剂设计

与本文所述化合物在结构上相关的异喹啉磺酰胺已被确认是人碳酸酐酶 (hCA) 的抑制剂,对治疗相关异构酶具有选择性。晶体学研究提供了这些抑制剂结合模式的详细见解,促进了与癌症和神经系统疾病相关的 hCA 选择性抑制剂的设计 (Mader 等人,2011)。

治疗应用中的酶抑制

对异喹啉磺酰胺的研究还揭示了它们作为蛋白激酶(包括 cAMP 依赖性、cGMP 依赖性和蛋白激酶 C)的有效抑制剂的潜力。这些酶在细胞信号通路中发挥着至关重要的作用,它们的抑制可能对癌症、心血管疾病和神经系统疾病产生治疗意义 (Hidaka 等人,1984)。

抗菌活性

四氢喹啉衍生物已表现出显着的抗菌活性。新型衍生物的合成和表征显示出比母体化合物增强的抗菌性能,表明它们在开发新的抗菌剂中具有潜力 (Vanparia 等人,2010)。

抗肿瘤剂

带有磺酰胺部分的新型四氢喹啉衍生物的合成已被探索用于其抗肿瘤活性。一些衍生物已证明具有强大的疗效,超过了道柔比星等已知药物,突出了它们作为新型抗肿瘤剂的潜力 (Alqasoumi 等人,2010)。

荧光和光谱应用

异喹啉衍生物已被开发为荧光锌传感器,说明了这些化合物在生化和分析应用中的多功能性。将异喹啉引入配体结构中可在锌离子结合时产生荧光,可用于检测和定量生物系统中的金属离子 (Mikata 等人,2008)。

属性

IUPAC Name |

3,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15(2)11-12-24-21-9-7-19(14-18(21)6-10-22(24)25)23-28(26,27)20-8-5-16(3)17(4)13-20/h5,7-9,13-15,23H,6,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWIARGSIDYUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)

![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2533207.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2533216.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2533218.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2533222.png)

![[2-[(2-Chloro-6-fluorophenyl)methylthio]-4,5-dihydroimidazol-1-yl]-(2-furanyl)methanone](/img/structure/B2533224.png)